![molecular formula C20H22N4O B14137751 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol CAS No. 30181-68-1](/img/structure/B14137751.png)
2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a phenylphthalazinyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenylphthalazinyl precursor under acidic conditions to form the desired compound . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylphthalazinyl group can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of phenylphthalazinyl carboxylic acid.
Reduction: Formation of reduced phenylphthalazinyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylphthalazinyl group may enhance binding affinity and specificity, leading to more pronounced biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
2-[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with antibacterial activity.
Uniqueness
2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of a phenylphthalazinyl group with a piperazine ring and ethanol moiety makes it a versatile compound for various applications in medicinal chemistry.
Propriétés
Numéro CAS |
30181-68-1 |
|---|---|
Formule moléculaire |
C20H22N4O |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22N4O/c25-15-14-23-10-12-24(13-11-23)20-18-9-5-4-8-17(18)19(21-22-20)16-6-2-1-3-7-16/h1-9,25H,10-15H2 |
Clé InChI |
IPGGBRDLOCZFCK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Solubilité |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
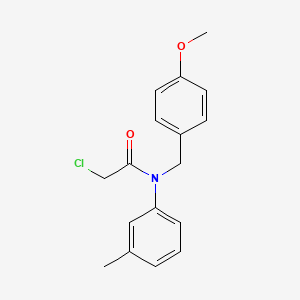
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)

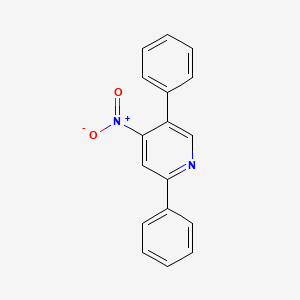
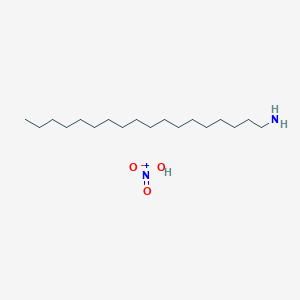
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
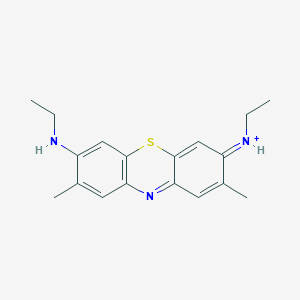
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
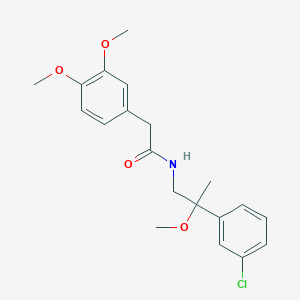
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
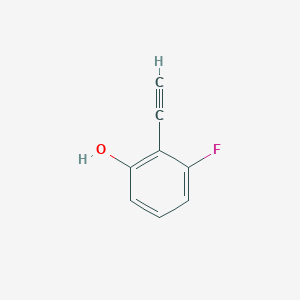
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
